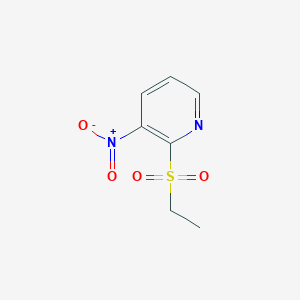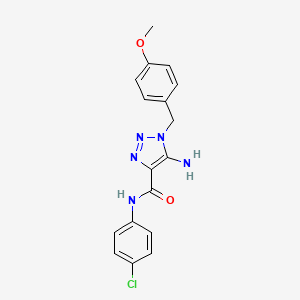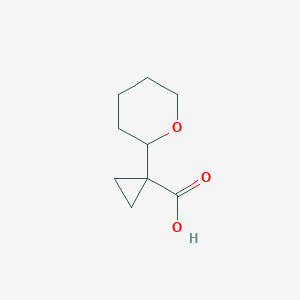
1-(Oxan-2-yl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Oxan-2-yl)cyclopropane-1-carboxylic acid is a fascinating chemical compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol . It is also known by its IUPAC name, 1-(tetrahydro-2H-pyran-2-yl)cyclopropane-1-carboxylic acid . This compound is notable for its unique structure, which includes a cyclopropane ring fused with an oxane (tetrahydropyran) ring, making it an interesting subject for various scientific studies and applications .
Applications De Recherche Scientifique
1-(Oxan-2-yl)cyclopropane-1-carboxylic acid has a wide range of scientific research applications, including:
Safety and Hazards
Méthodes De Préparation
The synthesis of 1-(Oxan-2-yl)cyclopropane-1-carboxylic acid involves several steps and can be achieved through different synthetic routes. One common method involves the cyclopropanation of an appropriate precursor, such as an alkene, using a cyclopropanating agent like diazo compounds in the presence of a catalyst . The reaction conditions typically include the use of a solvent like dichloromethane and a temperature range of 0-25°C . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity .
Analyse Des Réactions Chimiques
1-(Oxan-2-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include solvents like ethanol or tetrahydrofuran, and temperatures ranging from -78°C to room temperature . The major products formed from these reactions depend on the specific reagents and conditions used.
Mécanisme D'action
The mechanism of action of 1-(Oxan-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
1-(Oxan-2-yl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(Oxan-4-yl)cyclopropane-1-carboxylic acid: This compound has a similar structure but with the oxane ring attached at a different position on the cyclopropane ring.
1-Aminocyclopropane-1-carboxylic acid: This compound is a precursor to the plant hormone ethylene and has different biological functions.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties .
Propriétés
IUPAC Name |
1-(oxan-2-yl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8(11)9(4-5-9)7-3-1-2-6-12-7/h7H,1-6H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEJBFRICYDUOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C2(CC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
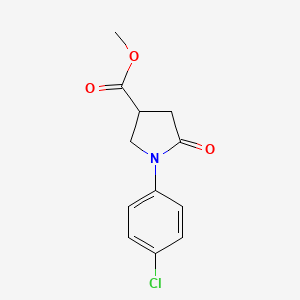
![N-[2-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2418689.png)
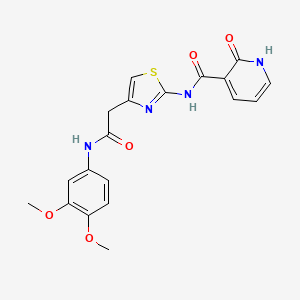

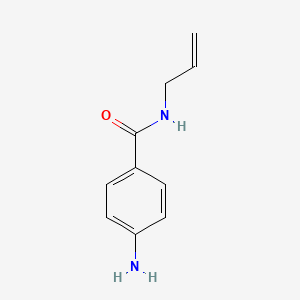

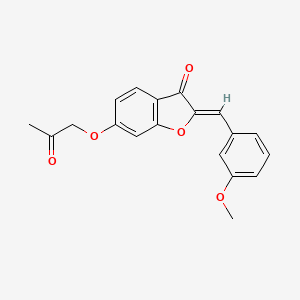
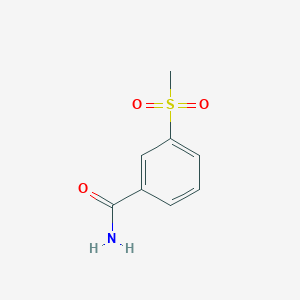


![1-METHYL-9-(2-PHENYLETHYL)-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURINE-2,4-DIONE](/img/structure/B2418705.png)
